4-(2,4-Dinitrobenzyl)pyridine
Overview
Description
4-(2,4-Dinitrobenzyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a 2,4-dinitrobenzyl group. This compound is known for its photochromic properties, which means it can change color when exposed to light. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that the compound undergoes a photochromic reaction, indicating that it interacts with light photons .
Mode of Action
4-(2,4-Dinitrobenzyl)pyridine exhibits photochromic behavior, which means it can reversibly change its color when exposed to light . The maximum intensity of this photochromic color change is controlled by a photon equilibrium . This equilibrium can be approached from both sides by means of irradiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its photochromic behavior . When irradiated with light, the compound undergoes a color change . This suggests that it could potentially be used in applications where light-induced changes are beneficial, such as in certain types of sensors or imaging technologies.
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . Its photochromic behavior is triggered by light, and the rate of color change can be controlled by adjusting the light intensity . Additionally, the compound’s reactions are temperature-dependent, suggesting that temperature variations can influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dinitrobenzyl)pyridine typically involves the nitration of benzylpyridine. The process begins with the addition of benzylpyridine to sulfuric acid in an ice bath, followed by the dropwise addition of fuming nitric acid while maintaining a temperature below 10°C. The reaction mixture is then allowed to stand at room temperature before being heated in a water bath. The product is isolated by pouring the reaction mixture into crushed ice and neutralizing with aqueous ammonia .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dinitrobenzyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-(2,4-Dinitrobenzyl)pyridine is utilized in various scientific research fields:
Chemistry: Used as a photochromic compound in studies of light-induced reactions and molecular switches.
Biology: Investigated for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
Industry: Applied in the development of optical storage devices and rewritable photomemory materials.
Comparison with Similar Compounds
2-(2,4-Dinitrobenzyl)pyridine: Another isomer with similar photochromic properties but different structural arrangement.
2,4,2’,4’-Tetranitrodiphenylmethane: A compound with multiple nitro groups, exhibiting similar photochromic behavior.
Uniqueness: 4-(2,4-Dinitrobenzyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and photochromic properties. The position of the nitro groups plays a crucial role in the efficiency of the photoinduced intramolecular proton transfer, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-[(2,4-dinitrophenyl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-2-1-10(12(8-11)15(18)19)7-9-3-5-13-6-4-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNNEUAACIBIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398202 | |
Record name | 4-(2,4-Dinitrobenzyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-85-6 | |
Record name | 4-(2,4-Dinitrobenzyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding 4-(2,4-Dinitrobenzyl)pyridine?
A1: The research paper investigates the phenomenon of photoinduced intramolecular proton transfer in this compound, alongside its isomer 2-(2,4-dinitrobenzyl)pyridine. While the abstract provided doesn't delve into specific findings, it suggests the researchers were interested in understanding how light absorption triggers proton movement within the molecule. This type of study is crucial for understanding the photochemical properties of compounds, which can have implications in fields like materials science and photochemistry [].
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